
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and is synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
CMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CMA has also been investigated for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.
In material science, CMA has been used as a precursor for the synthesis of various organic compounds and polymers. CMA has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron transport properties.
In environmental science, CMA has been used as a model compound to study the degradation of organic pollutants in the environment. CMA has also been investigated for its potential use in wastewater treatment due to its ability to adsorb heavy metals and organic pollutants.
Wirkmechanismus
The mechanism of action of CMA varies depending on its application. In medicinal chemistry, CMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMA has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
In material science, CMA acts as a precursor for the synthesis of various organic compounds and polymers. CMA's high thermal stability and electron transport properties make it an ideal candidate for the development of OLEDs.
Biochemical and Physiological Effects:
CMA has been shown to have minimal toxicity and is well-tolerated in animal studies. However, its long-term effects on human health are not yet fully understood. CMA has been shown to have anti-inflammatory and anticancer properties, but its effects on other physiological processes are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
CMA's high purity and solubility in organic solvents make it an ideal candidate for lab experiments. However, the multi-step synthesis process and the use of hazardous reagents such as chloroacetyl chloride and anhydrous aluminum chloride make the synthesis of CMA challenging and require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of CMA. In medicinal chemistry, further studies are needed to investigate the potential use of CMA as an anticancer and anti-inflammatory agent. In material science, the development of new OLEDs using CMA as a precursor is an area of active research. In environmental science, the study of CMA's potential use in wastewater treatment and the degradation of organic pollutants in the environment is an area of growing interest.
Conclusion:
In conclusion, CMA is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis of CMA requires specialized equipment and expertise, and its long-term effects on human health are still being investigated. Further studies are needed to fully understand the potential applications of CMA and its mechanism of action.
Synthesemethoden
CMA is synthesized using a multi-step process that involves the reaction between 2-methylnaphthalene and chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ammonia to form CMA. The reaction conditions and purification methods are critical to ensure a high yield and purity of the final product.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPFRUAVMQNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
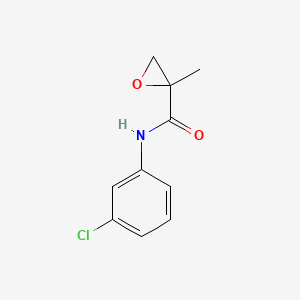
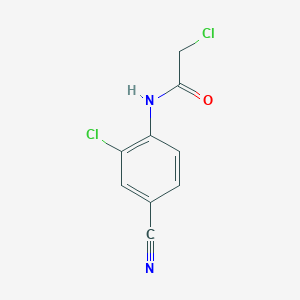
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)

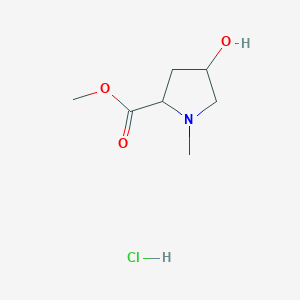
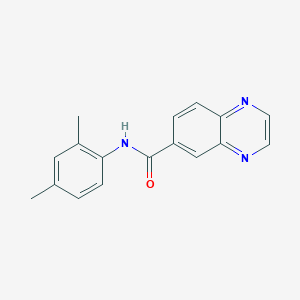
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
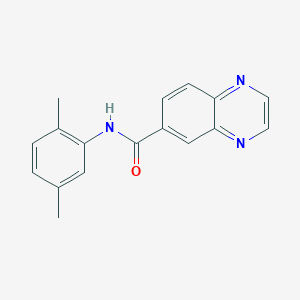
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
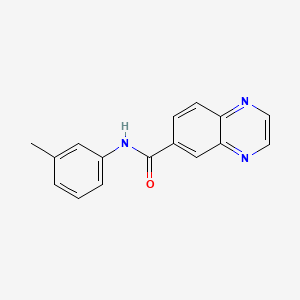
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)